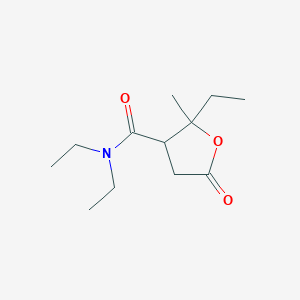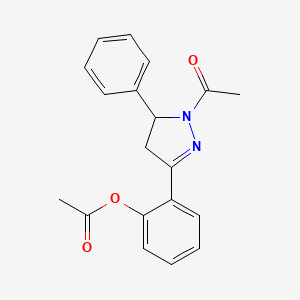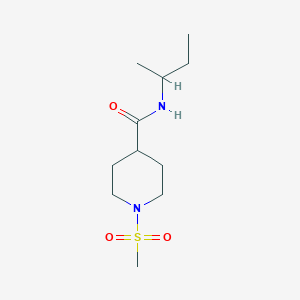![molecular formula C17H16ClFN4S B4062500 4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride](/img/structure/B4062500.png)
4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride
Overview
Description
The compound “4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride” is a unique chemical with the linear formula C17H15FN4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a fluorobenzylthio group, and a pyridine ring .Scientific Research Applications
Antimicrobial Activity
A key area of research for compounds related to 4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride is their antimicrobial properties. For example, the synthesis of 1,2,4-triazoles and their derivatives have been studied for their potential antimicrobial activities. These compounds have shown promising results against various microbial strains, indicating their potential application in developing new antimicrobial agents (Bayrak et al., 2009).
Antifungal Activity
Another significant application is in antifungal research. Compounds within this chemical family have been synthesized and evaluated for their antifungal properties. For instance, specific derivatives have exhibited moderate antifungal activity, suggesting their utility in addressing fungal infections (Mu et al., 2015).
Corrosion Inhibition
These compounds also find applications in the field of corrosion science. Research has been conducted on the use of triazoles, including derivatives of this compound, as corrosion inhibitors for metals like mild steel. This application is particularly relevant in industrial settings where corrosion can cause significant material degradation (Ansari et al., 2014).
Cancer Research
Some derivatives of 1,2,4-triazoles, which are structurally similar to this compound, have been explored for their potential anti-cancer properties. Research in this area focuses on understanding the efficacy of these compounds against various cancer cell lines, opening a pathway for new chemotherapeutic agents (Hammam et al., 2005).
Chemical Synthesis and Characterization
In addition to biological applications, these compounds are also of interest in the field of chemical synthesis and characterization. The synthesis of various derivatives provides insights into the chemical properties and potential applications of these compounds in different fields, such as material science and pharmaceuticals (Mobinikhaledi et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[5-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4S.ClH/c1-2-11-22-16(13-7-9-19-10-8-13)20-21-17(22)23-12-14-5-3-4-6-15(14)18;/h2-10H,1,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBZLHPJGDAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-methoxyethyl)piperidine](/img/structure/B4062417.png)
![5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)
![ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062425.png)

![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062438.png)
![N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4062446.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)butanamide](/img/structure/B4062456.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4062470.png)

![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4062486.png)
![2-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4062494.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepan-5-one](/img/structure/B4062517.png)
